REACTION_SMILES
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[CH2:30]1[O:31][CH2:32][CH2:33][CH2:34]1.[CH3:1][c:2]1[n:3][c:4]([CH3:8])[cH:5][n:6][cH:7]1.[CH3:24][CH2:25][CH2:26][CH2:27][CH2:28][CH3:29].[CH3:35][CH2:36][O:37][C:38](=[O:39])[CH3:40].[CH3:9][C:10]([CH3:11])([O-:12])[CH3:13].[F:15][c:16]1[cH:17][c:18]([CH:19]=[O:20])[cH:21][cH:22][cH:23]1.[K+:14]>>[CH:1]([c:2]1[n:3][c:4]([CH3:8])[cH:5][n:6][cH:7]1)=[CH:19][c:18]1[cH:17][c:16]([F:15])[cH:23][cH:22][cH:21]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cncc(C)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1cccc(F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Type
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product
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Smiles
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Cc1cncc(C=Cc2cccc(F)c2)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |